SC66

Catalog No.
S548418
CAS No.
M.F
C18H16N2O
M. Wt
276.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
SC66

Product Name

SC66

IUPAC Name

(2E,6E)-2,6-bis(pyridin-4-ylmethylidene)cyclohexan-1-one

Molecular Formula

C18H16N2O

Molecular Weight

276.3 g/mol

InChI

InChI=1S/C18H16N2O/c21-18-16(12-14-4-8-19-9-5-14)2-1-3-17(18)13-15-6-10-20-11-7-15/h4-13H,1-3H2/b16-12+,17-13+

InChI Key

CYVVJSKZRBZHAV-UNZYHPAISA-N

SMILES

C1CC(=CC2=CC=NC=C2)C(=O)C(=CC3=CC=NC=C3)C1

Solubility

Soluble in DMSO, not in water

Synonyms

SC66; SC66; SC 66.

Canonical SMILES

C1CC(=CC2=CC=NC=C2)C(=O)C(=CC3=CC=NC=C3)C1

Isomeric SMILES

C1C/C(=C\C2=CC=NC=C2)/C(=O)/C(=C/C3=CC=NC=C3)/C1

Description

The exact mass of the compound (2E,6E)-2,6-bis(pyridin-4-ylmethylene)cyclohexanone is 276.12626 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

SC66, chemically known as (2E,6E)-2,6-bis(pyridin-4-ylmethylene)cyclohexanone, is a small molecule that functions primarily as an allosteric inhibitor of the protein kinase Akt. It has garnered attention in the field of cancer research due to its ability to modulate the activity of Akt, a key player in various cellular processes including metabolism, proliferation, and survival. The molecular formula of SC66 is C18H16N2O, and it has a molecular weight of approximately 280.34 g/mol .

SC66 operates through a mechanism that involves the allosteric inhibition of Akt. This means that rather than binding to the active site of the enzyme, SC66 binds to a different site, inducing a conformational change that decreases Akt's activity. The compound facilitates the ubiquitination and subsequent degradation of Akt, thereby reducing its phosphorylation state and inhibiting downstream signaling pathways associated with cell survival and growth .

SC66 has shown significant biological activity in various studies. It is primarily recognized for its role in inducing apoptosis in cancer cells by inhibiting Akt signaling pathways. In vitro studies have demonstrated that SC66 can effectively reduce cell viability in several cancer cell lines, including breast cancer and prostate cancer cells . Additionally, SC66 has been shown to enhance the efficacy of other chemotherapeutic agents when used in combination therapies .

The synthesis of SC66 typically involves multi-step organic reactions. A common approach includes the condensation of pyridine derivatives with cyclohexanone under specific conditions to yield the desired product. The synthesis can be optimized through various conditions such as temperature, solvent selection, and reaction time to improve yield and purity .

Example Synthesis Steps:

  • Formation of Pyridine Derivative: React pyridine with an appropriate aldehyde to form a substituted pyridine.
  • Cyclization: Combine the pyridine derivative with cyclohexanone under acidic or basic conditions.
  • Purification: Use chromatography techniques to isolate and purify SC66.

SC66 has potential applications in both research and clinical settings:

  • Cancer Research: As an Akt inhibitor, SC66 is utilized in studying cancer cell apoptosis and resistance mechanisms.
  • Combination Therapy: It is explored as a potential adjuvant in combination with other chemotherapeutic drugs to enhance therapeutic efficacy.
  • Signal Transduction Studies: Researchers use SC66 to dissect the roles of Akt in various signaling pathways involved in metabolism and cell survival .

Interaction studies involving SC66 have focused on its effects on various cellular pathways regulated by Akt. Notably, SC66 has been shown to interact with proteins involved in apoptosis, such as Bad and caspases, leading to increased apoptotic signaling in cancer cells . Furthermore, studies indicate that SC66 may influence other kinases indirectly through its modulation of Akt activity, suggesting broader implications for its use in therapeutic strategies targeting multiple signaling pathways .

Several compounds exhibit similar mechanisms of action as SC66 by inhibiting Akt or related pathways. Below is a comparison highlighting their unique features:

Compound NameMechanism of ActionUnique Features
GSK690693ATP-competitive Akt inhibitorSelective for Akt1/2; promotes apoptosis
MK-2206Allosteric inhibitorOral bioavailability; used in clinical trials
PerifosineAkt pathway inhibitorTargets multiple signaling pathways; used for solid tumors
TriciribineNon-selective Akt inhibitorInhibits multiple isoforms; broad-spectrum effects

SC66 stands out due to its allosteric mechanism of action which allows for more selective modulation of Akt without directly competing with ATP binding sites, potentially reducing off-target effects compared to ATP-competitive inhibitors like GSK690693 .

Binding to the Pleckstrin Homology Domain

SC66 functions as an allosteric inhibitor that specifically targets the pleckstrin homology domain of the AKT protein kinase B [1] [2] [3]. The pleckstrin homology domain serves as the critical binding site for phosphatidylinositol-3,4,5-triphosphate, which is essential for AKT activation and membrane translocation [2] [3]. Research demonstrates that SC66 directly competes with phosphatidylinositol-3,4,5-triphosphate for binding to the pleckstrin homology domain, effectively disrupting the normal activation mechanism of AKT [2] [4] [5].

The binding interaction between SC66 and the pleckstrin homology domain has been characterized through in vitro binding assays using phosphatidylinositol-3,4,5-triphosphate-coated beads [5]. These studies reveal that increasing concentrations of SC66 progressively reduce the amount of AKT pleckstrin homology domain brought down by phosphatidylinositol-3,4,5-triphosphate beads, indicating direct competitive binding [5]. Molecular docking studies further confirm that SC66 binds to the same phosphatidylinositol-3,4,5-triphosphate binding pocket within the pleckstrin homology domain [5].

The specificity of SC66 for the AKT pleckstrin homology domain is demonstrated by its selectivity compared to other pleckstrin homology domain-containing proteins. Unlike the AKT pleckstrin homology domain, the in vitro phosphatidylinositol-3,4,5-triphosphate binding capacity of Itk pleckstrin homology domain remains unaffected by SC66 treatment, despite Itk pleckstrin homology domain manifesting relatively higher affinity toward phosphatidylinositol-3,4,5-triphosphate compared with AKT pleckstrin homology domain [5].

Allosteric Modulation Mechanisms

The allosteric modulation mechanism of SC66 involves conformational changes in the AKT protein structure that extend beyond simple competitive inhibition [2] [3] [5]. Circular dichroism spectroscopy studies demonstrate that SC66 binding results in measurable alterations to the overall secondary structural content of AKT1, with a decrease of 4.3% in overall secondary structure at both 25 μM and 50 μM concentrations [5]. Specifically, at 25 μM concentration, SC66 binding causes a 17% decrease in α-helical content and a 19% increase in β-strand content compared to AKT1 alone [5].

These structural modifications induced by SC66 create a conformational state that is more amenable to subsequent regulatory processes, particularly ubiquitination [2] [3]. The allosteric nature of SC66 inhibition is further evidenced by its ability to function independently of kinase domain interactions, distinguishing it from ATP-competitive inhibitors [2] [3]. The conformational changes induced by SC66 appear to release intramolecular constraints within AKT, similar to the effects of phosphatidylinositol-3,4,5-triphosphate binding, but with the critical difference that SC66-induced conformational changes favor protein degradation rather than activation [5].

The allosteric modulation mechanism is supported by the observation that a known pleckstrin homology domain-dependent allosteric inhibitor, AKTi-VIII, can prevent SC66-induced AKT ubiquitination when used in combination [3] [6]. This finding suggests that different allosteric modulators can compete for binding sites and produce opposing conformational effects on AKT protein structure.

Structural Alterations in AKT upon SC66 Binding

The binding of SC66 to the AKT pleckstrin homology domain induces specific structural alterations that fundamentally change the protein's cellular localization and stability [2] [3]. One of the most notable structural consequences is the prevention of AKT membrane translocation, with SC66 treatment leading to the accumulation of AKT in the pericentrosomal region of cells [3]. This pericentrosomal accumulation is specifically mediated by the AKT pleckstrin homology domain, as other pleckstrin homology domains, such as those from phospholipase C-δ, do not exhibit this response to SC66 treatment [3].

The structural alterations induced by SC66 render AKT in a conformation that is particularly susceptible to ubiquitination and subsequent proteasomal degradation [2] [3]. Cell-free ubiquitination assays demonstrate that SC66 treatment dramatically enhances AKT ubiquitination in a time- and dose-dependent manner [3] [6]. Remarkably, pre-treatment of AKT immune complexes with SC66, followed by extensive washing to remove the compound, still results in enhanced ubiquitination when the immune complex is subsequently exposed to fresh cell lysates [6]. This finding indicates that SC66-induced structural changes prime AKT for ubiquitination even after the compound is removed.

The structural changes induced by SC66 also affect the stability and half-life of AKT protein in cellular systems. Extended treatment with SC66 results in decreased levels of total AKT protein in both HeLa and HEK293T cells, consistent with enhanced proteasome-mediated degradation [3]. The specificity of these structural alterations is demonstrated by the finding that SC66 effects are most pronounced in cells with high levels of AKT signaling, where the conformational changes induced by SC66 binding can more effectively compete with endogenous phosphatidylinositol-3,4,5-triphosphate for pleckstrin homology domain occupancy [2] [3].

Effects on AKT Signaling Pathway

Disruption of PIP3-AKT Interaction

SC66 exerts its primary inhibitory effect through direct disruption of the phosphatidylinositol-3,4,5-triphosphate-AKT interaction, which is fundamental to AKT activation [1] [2] [3]. The phosphatidylinositol-3,4,5-triphosphate binding function of the pleckstrin homology domain is essential for the activation of oncogenic AKT protein kinase B, and SC66 directly interferes with this critical interaction [2] [3]. Experimental evidence demonstrates that SC66 manifests dual inhibitory activity that directly interferes with pleckstrin homology domain binding to phosphatidylinositol-3,4,5-triphosphate while simultaneously facilitating AKT ubiquitination [2] [3] [4].

The disruption of phosphatidylinositol-3,4,5-triphosphate-AKT interaction by SC66 occurs through competitive binding mechanisms at the pleckstrin homology domain [2] [5]. In vitro binding studies using phosphatidylinositol-3,4,5-triphosphate-coated beads reveal that SC66 can directly bind to the pleckstrin homology domain and compete with phosphatidylinositol-3,4,5-triphosphate for binding sites [5]. This competitive inhibition prevents the normal membrane recruitment of AKT, which is a prerequisite for its activation by upstream kinases such as phosphoinositide-dependent kinase 1 and mammalian target of rapamycin complex 2 [2] [3].

The functional consequence of disrupted phosphatidylinositol-3,4,5-triphosphate-AKT interaction is the prevention of AKT membrane localization and subsequent activation [2] [3]. Under normal conditions, phosphatidylinositol-3,4,5-triphosphate binding to the pleckstrin homology domain facilitates AKT translocation to the plasma membrane, where it undergoes activating phosphorylation. SC66 treatment blocks this translocation, resulting in cytosolic accumulation of AKT and its eventual degradation through ubiquitin-proteasome pathways [3].

Facilitation of AKT Ubiquitination

One of the distinctive mechanisms by which SC66 inhibits AKT signaling is through the facilitation of AKT ubiquitination, leading to proteasomal degradation of the protein [2] [3] [6]. Following phosphatidylinositol-3,4,5-triphosphate-mediated activation at the membrane, activated AKT is normally subjected to various regulatory events, including ubiquitination-mediated deactivation. SC66 dramatically enhances this ubiquitination process, effectively terminating AKT signaling [3] [6].

Mechanistic studies demonstrate that SC66 can directly facilitate AKT ubiquitination in cell-free systems [3] [6]. When HEK293 cells stably expressing AKT1 are treated with SC66, robust accumulation of ubiquitinated AKT is observed, and this effect is further enhanced by co-treatment with the proteasome inhibitor MG132 [3]. Similar results are obtained with endogenous AKT in HeLa cells, confirming that SC66-induced ubiquitination is not limited to overexpressed proteins [3].

The enhanced ubiquitination of AKT by SC66 is both time- and dose-dependent in in vitro assays [3] [6]. Importantly, SC66 does not display significant inhibitory effects toward cellular proteasome or deubiquitination activity, indicating that the enhanced ubiquitination is specifically due to conformational changes in AKT that make it more susceptible to ubiquitin ligase activity [3]. The efficiency of SC66-induced ubiquitination appears to be dependent upon the conformation of the target protein, as demonstrated by the ability of other allosteric inhibitors to prevent SC66-induced AKT ubiquitination [3] [6].

Impact on AKT Phosphorylation Status

SC66 treatment produces complex effects on AKT phosphorylation status that reflect both direct inhibition and compensatory cellular responses [7] [8] [9]. Initial studies reveal that low concentrations of SC66 (1-2 μg/ml) can actually cause a slight increase in phospho-AKT expression levels, whereas higher concentrations (4 μg/ml) dramatically decrease phosphorylation levels [8] [9]. This biphasic response likely reflects the balance between compensatory signaling activation at low concentrations and effective pathway inhibition at therapeutic concentrations.

Analysis of total AKT protein levels reveals that SC66 causes dose-dependent decreases in total AKT protein, with effects observable at concentrations as low as 2 μg/ml in certain cell lines such as Hep3B [8]. The relationship between phosphorylation status and total protein levels suggests that SC66 affects both the activation state and the stability of AKT protein. In hepatocellular carcinoma cell lines, SC66 treatment results in reduction of both total and phospho-AKT levels, with associated alterations in downstream signaling components [8] [10].

The impact on AKT phosphorylation extends to the regulation of downstream targets that are typically phosphorylated by activated AKT. Studies in ovarian cancer cells demonstrate that SC66 inhibits phosphorylation of AKT and its downstream effectors, including eukaryotic translation initiation factor 4E-binding protein 1 and p70S6 kinase [7]. The phosphorylation status changes induced by SC66 are particularly pronounced in cells with high baseline AKT activity, suggesting that the compound is most effective in contexts where AKT signaling is constitutively elevated [7] [11].

Downstream Effects on Cellular Signaling

mTOR Pathway Modulation

SC66 exerts significant modulatory effects on the mammalian target of rapamycin pathway through its inhibition of AKT signaling [7] [8] [11]. The mammalian target of rapamycin pathway serves as a critical downstream effector of AKT activation, regulating protein synthesis, cell growth, and metabolic processes. SC66 treatment results in substantial reduction of mammalian target of rapamycin phosphorylation in hepatocellular carcinoma cells, indicating effective disruption of this key signaling axis [8].

The modulation of mammalian target of rapamycin signaling by SC66 is demonstrated through analysis of mammalian target of rapamycin complex 1 activity and its downstream targets [8] [11]. Studies in cervical cancer cell lines show that SC66 effectively blocks phosphorylation of mammalian target of rapamycin and inhibits all downstream targets of the mammalian target of rapamycin pathway at concentrations between 7-8 μg/ml [11]. This comprehensive inhibition of mammalian target of rapamycin signaling contributes to the growth suppressive effects of SC66 in cancer cells.

The impact on mammalian target of rapamycin pathway modulation extends to the regulation of protein synthesis and ribosomal biogenesis. Through its effects on mammalian target of rapamycin complex 1, SC66 indirectly influences the phosphorylation and activity of ribosomal protein S6 kinase and eukaryotic translation initiation factor 4E-binding protein 1, both of which are critical regulators of translation initiation and protein synthesis [8] [12]. The disruption of mammalian target of rapamycin signaling by SC66 thus contributes to reduced cell proliferation and growth through multiple interconnected mechanisms.

4E-BP1 and p70S6 Kinase Regulation

SC66 treatment significantly affects the regulation of eukaryotic translation initiation factor 4E-binding protein 1 and p70S6 kinase, two critical downstream effectors of mammalian target of rapamycin signaling [7] [8] [11]. These proteins serve as key regulators of protein synthesis and ribosomal biogenesis, making their modulation by SC66 central to its antiproliferative effects. Studies demonstrate that SC66 treatment reduces phosphorylation levels of both eukaryotic translation initiation factor 4E-binding protein 1 and p70S6 kinase, leading to decreased protein synthesis and cell growth inhibition [7] [8].

The regulation of eukaryotic translation initiation factor 4E-binding protein 1 by SC66 is particularly significant for cancer cell biology. Under normal conditions, mammalian target of rapamycin complex 1 phosphorylates eukaryotic translation initiation factor 4E-binding protein 1, preventing it from binding to eukaryotic translation initiation factor 4E and thus promoting cap-dependent translation [12]. SC66 treatment disrupts this phosphorylation, leading to increased binding of hypophosphorylated eukaryotic translation initiation factor 4E-binding protein 1 to eukaryotic translation initiation factor 4E and subsequent inhibition of translation initiation [12].

The effects on p70S6 kinase regulation complement the eukaryotic translation initiation factor 4E-binding protein 1 effects to comprehensively inhibit protein synthesis machinery [8] [11]. p70S6 kinase normally phosphorylates ribosomal protein S6 and several initiation factors, promoting ribosomal biogenesis and translation of specific messenger RNAs involved in cell growth and proliferation [12]. SC66-mediated reduction in p70S6 kinase phosphorylation results in decreased ribosomal protein synthesis and reduced translation of growth-promoting messenger RNAs, contributing to cell cycle arrest and apoptosis induction [8] [11].

TWIST1 and Mcl-1 Expression Alterations

SC66 treatment produces significant alterations in the expression of TWIST1 and myeloid cell leukemia 1, two proteins that play crucial roles in cancer cell survival, invasion, and resistance to therapy [7] [13]. TWIST1 is a transcription factor associated with epithelial-mesenchymal transition and cell invasiveness, while myeloid cell leukemia 1 is an anti-apoptotic protein that promotes cell survival. Both proteins are downregulated following SC66 treatment in various cancer cell types, contributing to the compound's therapeutic efficacy [7] [13].

The downregulation of TWIST1 expression by SC66 occurs through indirect mechanisms involving the inhibition of upstream signaling pathways [7] [13]. Studies in ovarian cancer cells demonstrate that TWIST1 expression decreases in both chemosensitive and chemoresistant cells following SC66 treatment [7]. This downregulation is mechanistically linked to SC66's effects on COL11A1 expression, as COL11A1 has been shown to regulate TWIST1 through nuclear factor-κB activation [7]. The reduction in TWIST1 expression contributes to decreased cell invasiveness and reduced epithelial-mesenchymal transition in cancer cells treated with SC66 [13].

The alterations in myeloid cell leukemia 1 expression represent a critical component of SC66's pro-apoptotic effects [7] [13]. Myeloid cell leukemia 1 is an anti-apoptotic member of the B-cell lymphoma 2 family that prevents mitochondrial membrane permeabilization and cytochrome c release. SC66 treatment leads to downregulation of myeloid cell leukemia 1 expression, sensitizing cancer cells to apoptosis induction [7]. This effect is particularly important in chemoresistant cancer cells, where high myeloid cell leukemia 1 expression often contributes to resistance to conventional chemotherapy agents [7] [13].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

2.9

Hydrogen Bond Acceptor Count

3

Exact Mass

276.126263138 g/mol

Monoisotopic Mass

276.126263138 g/mol

Heavy Atom Count

21

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dates

Last modified: 08-15-2023
1: Cusimano A, Puleio R, D'Alessandro N, Loria GR, McCubrey JA, Montalto G, Cervello M. Cytotoxic activity of the novel small molecule AKT inhibitor SC66 in hepatocellular carcinoma cells. Oncotarget. 2015 Jan 30;6(3):1707-22. PubMed PMID: 25596737.
2: Tran HT, Zhang S. Accurate prediction of the bound form of the Akt pleckstrin homology domain using normal mode analysis to explore structural flexibility. J Chem Inf Model. 2011 Sep 26;51(9):2352-60. doi: 10.1021/ci2001742. Epub 2011 Aug 25. PubMed PMID: 21834588; PubMed Central PMCID: PMC3807676.
3: Jo H, Lo PK, Li Y, Loison F, Green S, Wang J, Silberstein LE, Ye K, Chen H, Luo HR. Deactivation of Akt by a small molecule inhibitor targeting pleckstrin homology domain and facilitating Akt ubiquitination. Proc Natl Acad Sci U S A. 2011 Apr 19;108(16):6486-91. doi: 10.1073/pnas.1019062108. Epub 2011 Apr 4. PubMed PMID: 21464312; PubMed Central PMCID: PMC3081014.

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